molecular formula C10H20N2O B13168108 N-(4-aminocyclohexyl)-2-methylpropanamide

N-(4-aminocyclohexyl)-2-methylpropanamide

Cat. No.: B13168108
M. Wt: 184.28 g/mol
InChI Key: ZGKOBTGTGOSXPP-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-2-methylpropanamide is an organic compound that features a cyclohexyl ring substituted with an amino group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-methylpropanamide typically involves the reaction of 4-aminocyclohexanone with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-(4-nitrocyclohexyl)-2-methylpropanamide.

    Reduction: Formation of N-(4-aminocyclohexyl)-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-aminocyclohexyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminocyclohexyl)-2-methylpropanamine
  • N-(4-nitrocyclohexyl)-2-methylpropanamide
  • 4-aminocyclohexanone

Uniqueness

N-(4-aminocyclohexyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-methylpropanamide

InChI

InChI=1S/C10H20N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h7-9H,3-6,11H2,1-2H3,(H,12,13)

InChI Key

ZGKOBTGTGOSXPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCC(CC1)N

Origin of Product

United States

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